molecular formula C5H7BClFN2O2 B2882775 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride CAS No. 2096331-68-7

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride

Cat. No.: B2882775
CAS No.: 2096331-68-7
M. Wt: 192.38
InChI Key: ZMESWWDSTPRWQM-UHFFFAOYSA-N
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Description

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is a chemical compound with the molecular formula C5H7BClFN2O2 and a molecular weight of 192.38 . This compound is of significant interest in the field of organic chemistry due to its unique structure, which includes both a boronic acid group and a fluorinated pyridine ring. These functional groups make it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway can lead to the synthesis of various biologically active molecules .

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability under recommended storage conditions can impact its bioavailability .

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of various complex organic compounds, including biologically active molecules . For example, it can be used as a precursor to heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in hot methanol , suggesting that its solubility can be affected by temperature and solvent conditions. Additionally, it is recommended to be stored away from oxidizing agents, indicating that its stability can be affected by the presence of such agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing boronic acid derivatives.

Industrial Production Methods

Industrial production of 6-Amino-5-fluoropyridine-3-boronic acid hydrochloride may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-fluoropyridine-3-boronic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, in addition to the boronic acid group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(6-amino-5-fluoropyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BFN2O2.ClH/c7-4-1-3(6(10)11)2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPAXOMOMPOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)F)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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